

# physical and chemical properties of 2,3-Dihydro-benzofuran-3-ylamine

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## Compound of Interest

Compound Name: **2,3-Dihydro-benzofuran-3-ylamine**

Cat. No.: **B011744**

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## An In-depth Technical Guide to 2,3-Dihydro-benzofuran-3-ylamine

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**2,3-Dihydro-benzofuran-3-ylamine** is a heterocyclic amine built upon the privileged 2,3-dihydrobenzofuran scaffold. This core structure is a key component in a multitude of biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological activities. Derivatives of 2,3-dihydrobenzofuran have garnered significant interest in medicinal chemistry due to their potential therapeutic applications, particularly in the realm of central nervous system (CNS) disorders. This technical guide provides a comprehensive overview of the known physical and chemical properties of **2,3-Dihydro-benzofuran-3-ylamine**, along with relevant experimental protocols and potential biological activities, to serve as a valuable resource for researchers and drug development professionals.

## Physical and Chemical Properties

While experimental data for the free base form of **2,3-Dihydro-benzofuran-3-ylamine** is limited in publicly available literature, properties of its hydrochloride salt and the parent 2,3-dihydrobenzofuran scaffold provide valuable insights.

Table 1: Physical and Chemical Properties of **2,3-Dihydro-benzofuran-3-ylamine** and Related Compounds

Property	2,3-Dihydro-benzofuran-3-ylamine	2,3-Dihydro-benzofuran-3-ylamine Hydrochloride	2,3-Dihydrobenzofuran (Parent Scaffold)
Molecular Formula	C <sub>8</sub> H <sub>9</sub> NO	C <sub>8</sub> H <sub>10</sub> ClNO[1]	C <sub>8</sub> H <sub>8</sub> O
Molecular Weight	135.17 g/mol	171.62 g/mol [1]	120.15 g/mol
Appearance	Not specified	Off-white to pale yellow crystalline powder	Not specified
Melting Point	Not specified	Not specified	Not specified
Boiling Point	Not specified	Not specified	Not specified
pKa	Not specified	Estimated ~10.4 (for a related compound)	Not applicable
Solubility	Not specified	Likely soluble in water and polar organic solvents	Soluble in methanol

## Synthesis and Purification

A plausible and commonly employed synthetic route to **2,3-Dihydro-benzofuran-3-ylamine** involves the oximation of 2,3-dihydrobenzofuran-3-one followed by reduction of the resulting oxime.

## Experimental Protocol: Synthesis of 2,3-Dihydro-benzofuran-3-ylamine

### Step 1: Oximation of 2,3-Dihydrobenzofuran-3-one

A general procedure for the oximation of a ketone involves its reaction with hydroxylamine hydrochloride in the presence of a base.

- Materials: 2,3-Dihydrobenzofuran-3-one, hydroxylamine hydrochloride, a base (e.g., pyridine, sodium acetate, or potassium carbonate), and a suitable solvent (e.g., ethanol or methanol).
- Procedure:
  - Dissolve 2,3-dihydrobenzofuran-3-one in the chosen solvent.
  - Add hydroxylamine hydrochloride and the base to the solution.
  - The reaction mixture is typically stirred at room temperature or heated to reflux for a period of time, with the progress monitored by thin-layer chromatography (TLC).
  - Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent.
  - The organic layer is then washed, dried, and the solvent is evaporated to yield the crude 2,3-dihydrobenzofuran-3-one oxime.
  - Purification can be achieved by recrystallization or column chromatography.

#### Step 2: Reduction of 2,3-Dihydrobenzofuran-3-one Oxime

The reduction of the oxime to the primary amine can be achieved using various reducing agents.

- Materials: 2,3-Dihydrobenzofuran-3-one oxime, a reducing agent (e.g., lithium aluminum hydride ( $\text{LiAlH}_4$ ), sodium borohydride ( $\text{NaBH}_4$ ) with a catalyst, or catalytic hydrogenation), and an appropriate solvent (e.g., diethyl ether or tetrahydrofuran for  $\text{LiAlH}_4$ ).
- Procedure (using  $\text{LiAlH}_4$ ):
  - In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend  $\text{LiAlH}_4$  in a dry ethereal solvent.
  - Cool the suspension in an ice bath.

- Slowly add a solution of 2,3-dihydrobenzofuran-3-one oxime in the same dry solvent to the LiAlH<sub>4</sub> suspension.
- After the addition is complete, the reaction mixture is typically stirred at room temperature or refluxed for a certain period, monitored by TLC.
- Upon completion, the reaction is carefully quenched by the sequential addition of water, a sodium hydroxide solution, and then more water (Fieser workup).
- The resulting precipitate is filtered off, and the filtrate is dried over an anhydrous salt (e.g., Na<sub>2</sub>SO<sub>4</sub>).
- The solvent is removed under reduced pressure to yield the crude **2,3-Dihydro-benzofuran-3-ylamine**.

• Purification: The crude amine can be purified by distillation under reduced pressure or by column chromatography on silica gel.



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**Caption:** Synthetic workflow for **2,3-Dihydro-benzofuran-3-ylamine**.

## Analytical Characterization

Detailed experimental spectra for **2,3-Dihydro-benzofuran-3-ylamine** are not readily available. However, based on the known spectral properties of related compounds and general principles of spectroscopy, the following characteristics can be anticipated.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR:

- Aromatic Protons: Signals corresponding to the four protons on the benzene ring would be expected in the aromatic region (typically  $\delta$  6.5-8.0 ppm). The splitting pattern will depend on their relative positions.

- Methylene Protons (-O-CH<sub>2</sub>-): The two protons of the methylene group adjacent to the oxygen atom would likely appear as a multiplet.
- Methine Proton (-CH-N): The proton on the carbon bearing the amine group would also appear as a multiplet, coupled to the adjacent methylene protons.
- Amine Protons (-NH<sub>2</sub>): A broad singlet is expected for the two amine protons, the chemical shift of which can be variable and concentration-dependent.

<sup>13</sup>C NMR:

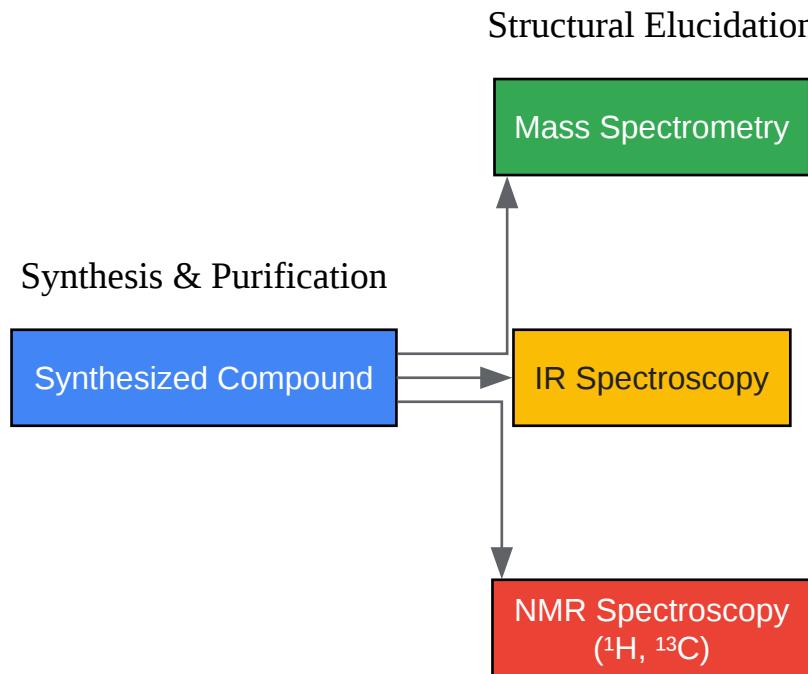
- Aromatic Carbons: Six signals are expected in the aromatic region (typically  $\delta$  110-160 ppm).
- Methylene Carbon (-O-CH<sub>2</sub>-): One signal for the carbon of the methylene group.
- Methine Carbon (-CH-N): One signal for the carbon attached to the nitrogen atom.

## Infrared (IR) Spectroscopy

- N-H Stretching: Primary amines typically show two bands in the region of 3300-3500 cm<sup>-1</sup>, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.
- C-N Stretching: A band in the region of 1020-1250 cm<sup>-1</sup> would be indicative of the C-N stretching vibration.
- Aromatic C-H Stretching: Bands above 3000 cm<sup>-1</sup>.
- C=C Stretching: Bands in the 1450-1600 cm<sup>-1</sup> region due to the aromatic ring.
- C-O Stretching: An ether C-O stretch is expected in the 1000-1300 cm<sup>-1</sup> range.

## Mass Spectrometry (MS)

The fragmentation of **2,3-Dihydro-benzofuran-3-ylamine** under electron ionization would likely involve the loss of fragments characteristic of amines and the dihydrobenzofuran ring system. Alpha-cleavage next to the amine group is a common fragmentation pathway for amines.



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**Caption:** Analytical workflow for structure confirmation.

## Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of **2,3-Dihydro-benzofuran-3-ylamine** are scarce, the broader class of 2,3-dihydrobenzofuran derivatives has been extensively investigated, revealing a range of effects on the central nervous system.

### Neurological Effects

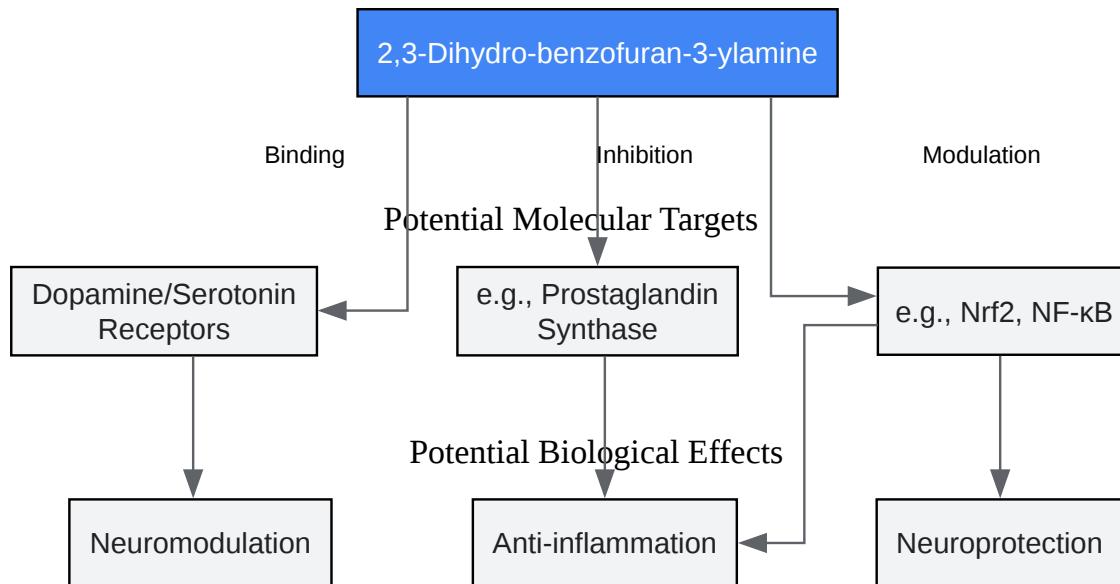
Many 2,3-dihydrobenzofuran derivatives are known to interact with various neurotransmitter systems. Some analogues have shown affinity for dopamine and serotonin receptors, suggesting potential applications in treating neurological and psychiatric disorders.<sup>[2][3]</sup> For instance, certain derivatives have been designed as ligands for dopamine D<sub>2</sub> and D<sub>3</sub> receptors, as well as histamine H<sub>3</sub> receptors.<sup>[2]</sup>

### Neuroprotective and Anti-inflammatory Potential

The benzofuran core is recognized for its antioxidant properties.<sup>[4]</sup> Some derivatives have demonstrated neuroprotective effects in models of neurodegenerative diseases like Alzheimer's disease by reducing oxidative stress and modulating neuroinflammation.<sup>[4][5]</sup> Additionally, certain 2,3-dihydrobenzofuran-2-ones have been identified as potent anti-inflammatory agents, inhibiting prostaglandin synthesis.<sup>[6]</sup>

## Potential Signaling Pathways

Given the interaction of related compounds with G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors, it is plausible that **2,3-Dihydro-benzofuran-3-ylamine** could modulate downstream signaling cascades. These could include pathways involving cyclic AMP (cAMP), protein kinase A (PKA), and various ion channels. Furthermore, the potential antioxidant and anti-inflammatory effects suggest a possible role in modulating pathways related to oxidative stress, such as the Nrf2 pathway, and inflammatory signaling involving NF- $\kappa$ B.



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**Caption:** Potential biological targets and effects.

## Conclusion

**2,3-Dihydro-benzofuran-3-ylamine** represents a molecule of significant interest for further investigation in the fields of medicinal chemistry and drug discovery. While a complete experimental profile is not yet publicly available, this guide consolidates the existing knowledge on its properties, synthesis, and potential biological activities based on related structures. The provided information aims to facilitate future research and development efforts centered on this promising chemical entity. Further experimental work is required to fully elucidate its physicochemical properties, optimize its synthesis, and comprehensively characterize its pharmacological profile.

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